(4-{(Z)-[1-(1,3-benzodioxol-5-yl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
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Overview
Description
2-(4-{[(5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound featuring a benzodioxole moiety and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the formation of the diazinane ring. Key steps include:
Formation of Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Formation of Diazinane Ring: The diazinane ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed for purification.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-{[(5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a cyclooxygenase (COX) inhibitor, which could make it useful in developing anti-inflammatory drugs.
Biological Studies: The compound’s interactions with various enzymes and receptors are studied to understand its biological activity.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{[(5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. For instance, as a potential COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
Uniqueness
2-(4-{[(5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is unique due to its combination of a benzodioxole moiety and a diazinane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14N2O8 |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-[4-[(Z)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H14N2O8/c23-17(24)9-28-13-4-1-11(2-5-13)7-14-18(25)21-20(27)22(19(14)26)12-3-6-15-16(8-12)30-10-29-15/h1-8H,9-10H2,(H,23,24)(H,21,25,27)/b14-7- |
InChI Key |
RTHMLNZCPJOROH-AUWJEWJLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C\C4=CC=C(C=C4)OCC(=O)O)/C(=O)NC3=O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)OCC(=O)O)C(=O)NC3=O |
Origin of Product |
United States |
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